1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride
Overview
Description
1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Reductive Transformations and Deamination : A study by Klásek et al. (2014) demonstrates the stereoselective reduction of 3-aminoquinoline-2,4-diones to cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones, followed by conversion to oxazoloquinoline diones and subsequent deamination to yield a variety of compounds including indol-2-ones. This research underscores the potential for structural modification and synthesis of novel derivatives (Klásek, Lyčka, Rouchal, Rudolf, & Růžička, 2014).
Isothiocyanate Reactions : Klásek et al. (2020) explored the reactions of 3-(2-hydroxyethylamino)quinoline-2,4-diones with isothiocyanic acid, leading to several different products based on the substituents, showcasing the compound's reactivity and potential for generating diverse molecular architectures (Klásek, Lyčka, Rouchal, & Bartošík, 2020).
Efficient Synthesis Using Catalysis : Research by Kefayati, Asghari, and Khanjanian (2012) introduced an efficient and reusable catalytic system for the synthesis of hydroquinazoline-2,5-diones, highlighting the utility of Bronsted acidic ionic liquids in promoting these reactions under solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Cycloaddition Reactions for Triazole Synthesis : Kafka et al. (2011) reported the copper(I)-catalyzed [3 + 2] cycloaddition of 3-azidoquinoline-2,4-diones with terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles, demonstrating the compound's potential in click chemistry and the synthesis of triazole derivatives (Kafka, Hauke, Salcinovic, Soidinsalo, Urankar, & Košmrlj, 2011).
Base Promoted Ring Expansion : A study by Křemen et al. (2017) showed that under basic conditions, 3-aminoquinoline-2,4-diones undergo a molecular rearrangement to yield 1,4-benzodiazepine-2,5-diones, indicating a method for the synthesis of benzodiazepine derivatives from quinazolinediones (Křemen, Gazvoda, Kafka, Proisl, Srholcová, Klásek, Urankar, & Košmrlj, 2017).
Mechanism of Action
Mode of Action
The mode of action of 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is not well understood at this time. It’s possible that the compound interacts with its targets in a way that induces changes in cellular processes. More detailed studies are required to elucidate the exact mechanisms .
Biochemical Pathways
Given the complexity of the molecule, it’s likely that it could influence multiple pathways, leading to a variety of downstream effects .
Result of Action
It’s possible that the compound could have a range of effects depending on the specific cellular context and the nature of its interactions with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
Properties
IUPAC Name |
1-(2-aminoethyl)-3-methylquinazoline-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJGNGIKZUAQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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